molecular formula C12H13N3O B6176012 5-(1H-indol-2-yl)piperazin-2-one CAS No. 2359884-65-2

5-(1H-indol-2-yl)piperazin-2-one

Cat. No.: B6176012
CAS No.: 2359884-65-2
M. Wt: 215.3
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Description

5-(1H-indol-2-yl)piperazin-2-one is a compound that features an indole ring fused to a piperazine ring with a ketone group at the second position of the piperazine ring. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-(1H-indol-2-yl)piperazin-2-one typically involves the reaction of indole derivatives with piperazine derivatives under specific conditions. One common method includes the use of indole-2-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-(1H-indol-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

5-(1H-indol-2-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-indol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in signal transduction pathways, leading to changes in cellular activities .

Comparison with Similar Compounds

5-(1H-indol-2-yl)piperazin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the indole and piperazine rings, providing it with distinct chemical and biological properties.

Properties

CAS No.

2359884-65-2

Molecular Formula

C12H13N3O

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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